![molecular formula C6H6N6 B1397802 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine CAS No. 1221974-59-9](/img/structure/B1397802.png)
6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
Overview
Description
6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine and its derivatives has been confirmed by various spectroscopic techniques . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Scientific Research Applications
Antifungal Applications
Triazole derivatives have been used in the synthesis of compounds exhibiting antifungal activity. This includes activity against strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
Antimicrobial Activity
These compounds have shown antimicrobial activity against the mycobacterium tuberculosis strain H37Rv, which is significant for tuberculosis treatment .
Antiviral Activity
The triazole ring has been incorporated into compounds that demonstrate antiviral activity against influenza A and herpes simplex virus type 1 (HSV-1) .
Anticancer Activity
There is evidence of anticancer activity against various cancer cell lines, including MCF-7 and HCT-116 cells, which are breast and colon cancer lines, respectively .
Lipase Inhibition
Triazole derivatives have been used to synthesize antagonists of monoacylglycerol lipase, an enzyme involved in lipid metabolism .
Sphingosine-1-Phosphate Receptor Modulation
These compounds can act as agonists and antagonists of sphingosine-1-phosphate receptors, which play a role in immune system signaling .
Stearoyl-coenzyme Delta-9 Inhibition
They have been used to inhibit stearoyl-coenzyme delta-9, an enzyme involved in fatty acid synthesis .
Synthesis of Novel Derivatives
There has been research into the synthesis of novel 1,2,4-triazole derivatives for potential therapeutic applications .
Each of these applications demonstrates the versatility of triazole derivatives in scientific research and their potential for contributing to advancements in various fields of medicine and pharmacology.
For further details on each application, including the mechanisms of action and specific compounds synthesized, additional research and access to scientific databases would be required.
Springer - Synthesis of (1 H -1,2,3-Triazol-1-yl)acetic Acid Derivatives RSC Publishing - Synthesis and biological evaluation of 4- (1H-1,2,4-triazol-1-yl) BMC Chemistry - Design, synthesis and evaluation of novel 1,2,4-triazole derivatives
Safety and Hazards
Future Directions
The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine and its derivatives, due to their promising cytotoxic activity, can be considered for further investigation aiming to generate potential anticancer agents .
Mechanism of Action
Target of Action
The primary targets of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine are human microglia and neuronal cells . The compound has been shown to have promising neuroprotective and anti-inflammatory properties .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . By inhibiting these pathways, it can potentially be developed as a neuroprotective and anti-neuroinflammatory agent .
Pharmacokinetics
It’s worth noting that the compound’s ability to form hydrogen bonds with different targets can lead to the improvement of its pharmacokinetics .
Result of Action
The compound exhibits significant anti-neuroinflammatory properties and promising neuroprotective activity . It has been shown to have cytotoxic activities against certain tumor cell lines .
properties
IUPAC Name |
6-(1,2,4-triazol-1-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c7-5-1-6(10-3-9-5)12-4-8-2-11-12/h1-4H,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRRNNMZKXYZQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N2C=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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